Lupulon

Übersicht

Beschreibung

Es ist ein Komplex aus Gadolinium mit einem Chelatbildner, Diethylentriaminpentaessigsäure (DTPA), der dazu beiträgt, die Klarheit von MRT-Bildern zu verbessern, indem er die magnetischen Eigenschaften der umliegenden Wassermoleküle verändert .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Gadopentetate Dimeglumin beinhaltet die Komplexierung von Gadoliniumionen mit Diethylentriaminpentaessigsäure. Die Reaktion findet typischerweise in einer wässrigen Lösung unter kontrollierten pH-Bedingungen statt, um die vollständige Bildung des Komplexes sicherzustellen. Das resultierende Produkt wird dann gereinigt und in seine Dimeglumin-Salzform umgewandelt, um seine Löslichkeit und Stabilität zu verbessern .

Industrielle Produktionsmethoden: Die industrielle Produktion von Gadopentetate Dimeglumin folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess beinhaltet die präzise Kontrolle der Reaktionsbedingungen, einschließlich Temperatur, pH und Konzentration der Reaktanten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird strengen Qualitätskontrollmaßnahmen unterzogen, um die für die medizinische Anwendung erforderlichen Standards zu erfüllen .

Chemische Reaktionsanalyse

Arten von Reaktionen: Gadopentetate Dimeglumin unterliegt hauptsächlich Komplexierungsreaktionen aufgrund des Vorhandenseins des Gadoliniumions und des Chelatbildners. Es nimmt typischerweise nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen unter normalen Bedingungen teil .

Häufige Reagenzien und Bedingungen: Die wichtigsten Reagenzien, die an der Synthese von Gadopentetate Dimeglumin beteiligt sind, sind Gadoliniumchlorid und Diethylentriaminpentaessigsäure. Die Reaktion wird in einem wässrigen Medium unter sorgfältiger Kontrolle des pH-Werts durchgeführt, um die Bildung des gewünschten Komplexes zu gewährleisten .

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus der Reaktion gebildet wird, ist Gadopentetate Dimeglumin, ein stabiler Komplex aus Gadolinium und Diethylentriaminpentaessigsäure. Das Produkt wird typischerweise als weißer bis cremefarbener Feststoff isoliert .

Wissenschaftliche Forschungsanwendungen

Gadopentetate Dimeglumin wird in der wissenschaftlichen Forschung häufig verwendet, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Kontrastmittel in MRT-Studien verwendet, um die Struktur und Funktion verschiedener Verbindungen zu untersuchen. In der Biologie wird es verwendet, um die Anatomie und Physiologie lebender Organismen zu untersuchen. In der Medizin wird es zur Diagnose und Überwachung verschiedener medizinischer Erkrankungen verwendet, darunter Tumoren, Gefäßerkrankungen und neurologische Störungen. In der Industrie wird es bei der Entwicklung neuer bildgebender Technologien und Kontrastmittel eingesetzt .

Wirkmechanismus

Der Wirkmechanismus von Gadopentetate Dimeglumin basiert auf dem Verhalten von Protonen, wenn sie in ein starkes Magnetfeld gebracht werden. Das Gadoliniumion im Komplex verändert die magnetischen Eigenschaften der umliegenden Wassermoleküle, was den Kontrast von MRT-Bildern verbessert. Dieser Effekt ist in erster Linie auf den Einfluss von Gadolinium auf die Protonendichte und die Protonenrelaxationsdynamik zurückzuführen, einschließlich der Spin-Gitter-(T1)- und Spin-Spin-(T2)-Relaxationszeiten .

Wirkmechanismus

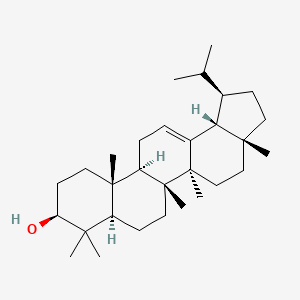

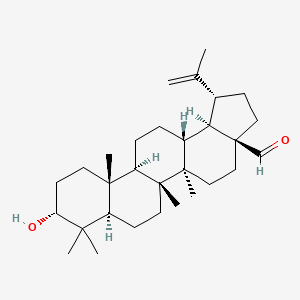

Lupulone, also known as Lupulon, is an organic chemical compound found in hops (Humulus lupulus) and has been historically used in beer brewing . It is a beta-acid, one of the main ingredients of hops resin . This compound has been studied for its various biological and pharmacological activities, including antimicrobial effects .

Target of Action

Lupulone’s primary targets are the bacterial cell membrane and certain cancer cells . It has shown strong activity against Methicillin-resistant Staphylococcus aureus (MRSA) strains , and it also inhibits the replication and proliferation of some viruses such as Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV) .

Mode of Action

Lupulone interacts with its targets primarily through its antimicrobial and anticancer properties. It has been proposed that the lipophilic region of the bacterial cell membrane is one of the main target sites of hop bitter resins, including lupulone . In cancer cells, lupulone triggers cell death through a cross-talk between TRAIL-DR4/DR5 and the mitochondrial (intrinsic) pathways involving caspase-8 activation and Bid protein cleavage .

Biochemical Pathways

Lupulone affects several biochemical pathways. In human colon tumor cells, it activates different apoptotic pathways involving apoptotic TRAIL-receptors . It also hinders numerous signaling pathways, including ERK1/2 phosphorylation, regulation of AP-1 activity, PI3K-Akt, and nuclear factor NF-κB .

Pharmacokinetics

It is known that lupulone is insoluble in water , which may affect its bioavailability and distribution in the body.

Result of Action

The result of Lupulone’s action is the inhibition of growth in certain bacteria and cancer cells . It has demonstrated potent antibacterial action against MRSA strains . In cancer cells, Lupulone induces apoptosis, leading to cell death .

Action Environment

The action of Lupulone can be influenced by environmental factors. For instance, Lupulone oxidizes easily, resulting in the loss of its antimicrobial activity . Its reactivity with 1-hydroxyethyl radicals, a major radical species formed during beer brewing, suggests that the prenyl side chains of hops beta-acids are the reaction centers .

Biochemische Analyse

Biochemical Properties

Lupulone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Lupulone is synthesized through the action of enzymes such as CoA ligase CCL2 and CCL4, which convert branched-chain amino acids into their respective CoA derivatives . These derivatives are then condensed with malonyl-CoA by the enzyme VPS, a type III polyketide synthase, to form the core structure of Lupulone . Additionally, prenyltransferases PT1 and PT2 catalyze the successive prenylation steps, using dimethylallyl diphosphate as the prenyl donor .

Cellular Effects

Lupulone exerts various effects on different cell types and cellular processes. It has been shown to inhibit the growth of SW620 colon cancer cells in a time- and dose-dependent manner . Lupulone also affects liver cancer cells by inhibiting their proliferation . These effects are mediated through the modulation of cell signaling pathways, gene expression, and cellular metabolism. For example, Lupulone can inhibit the activation of cytochrome P-450 procarcinogens, thereby reducing the formation of carcinogenic metabolites .

Molecular Mechanism

At the molecular level, Lupulone exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, Lupulone inhibits the activity of certain enzymes involved in cancer cell proliferation . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the expression of genes involved in cell growth, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Lupulone can change over time. Studies have shown that Lupulone is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to Lupulone has been observed to cause sustained inhibition of cancer cell growth and proliferation . These temporal effects are important for understanding the potential therapeutic applications of Lupulone.

Dosage Effects in Animal Models

The effects of Lupulone vary with different dosages in animal models. At low doses, Lupulone has been shown to exhibit beneficial effects, such as antimicrobial and anticancer activities . At high doses, Lupulone can cause toxic or adverse effects, including liver toxicity and gastrointestinal disturbances . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for Lupulone.

Metabolic Pathways

Lupulone is involved in several metabolic pathways. It interacts with enzymes such as CoA ligase CCL2 and CCL4, which are responsible for the formation of its CoA derivatives . These derivatives are then utilized in the biosynthesis of Lupulone through the action of polyketide synthases and prenyltransferases . Additionally, Lupulone can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, Lupulone is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Lupulone can also accumulate in certain tissues, such as the liver and gastrointestinal tract, where it exerts its biological effects . The distribution of Lupulone within the body is influenced by factors such as its chemical properties and the presence of transport proteins.

Subcellular Localization

Lupulone’s subcellular localization plays a crucial role in its activity and function. It can be targeted to specific compartments or organelles through the action of targeting signals and post-translational modifications . For example, Lupulone has been found to localize to the mitochondria, where it may influence mitochondrial function and energy metabolism . Understanding the subcellular localization of Lupulone is essential for elucidating its mechanisms of action.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of gadopentetate dimeglumine involves the complexation of gadolinium ions with diethylenetriamine penta-acetic acid. The reaction typically occurs in an aqueous solution under controlled pH conditions to ensure the complete formation of the complex. The resulting product is then purified and converted into its dimeglumine salt form to enhance its solubility and stability .

Industrial Production Methods: Industrial production of gadopentetate dimeglumine follows a similar synthetic route but on a larger scale. The process involves the precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet the standards required for medical use .

Analyse Chemischer Reaktionen

Types of Reactions: Gadopentetate dimeglumine primarily undergoes complexation reactions due to the presence of the gadolinium ion and the chelating agent. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions: The primary reagents involved in the synthesis of gadopentetate dimeglumine are gadolinium chloride and diethylenetriamine penta-acetic acid. The reaction is carried out in an aqueous medium with careful control of pH to ensure the formation of the desired complex .

Major Products Formed: The major product formed from the reaction is gadopentetate dimeglumine, which is a stable complex of gadolinium and diethylenetriamine penta-acetic acid. The product is typically isolated as a white to off-white solid .

Vergleich Mit ähnlichen Verbindungen

Gadopentetate Dimeglumin ähnelt anderen Gadolinium-basierten Kontrastmitteln wie Gadobenate Dimeglumin und Gadoxetate Dinatrium. Es ist einzigartig in seinem spezifischen Chelatbildner, Diethylentriaminpentaessigsäure, der besondere Eigenschaften in Bezug auf Löslichkeit, Stabilität und bildgebende Wirksamkeit bietet. Andere ähnliche Verbindungen umfassen Gadoteridol und Gadobutrol, die ebenfalls als MRT-Kontrastmittel dienen, sich aber in ihrer chemischen Struktur und ihren pharmakokinetischen Eigenschaften unterscheiden .

Eigenschaften

IUPAC Name |

3,5-dihydroxy-2-(3-methylbutanoyl)-4,6,6-tris(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O4/c1-16(2)9-10-20-23(28)22(21(27)15-19(7)8)25(30)26(24(20)29,13-11-17(3)4)14-12-18(5)6/h9,11-12,19,28-29H,10,13-15H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDULPZJLTZEFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00875553 | |

| Record name | Lupulon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

468-28-0 | |

| Record name | Lupulon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lupulon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dihydroxy-2,6,6-tris(3-methylbuten-2-yl)-4-(3-methyl-1-oxobutyl)cyclohexa-2,4-dien-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LUPULON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7425USG94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

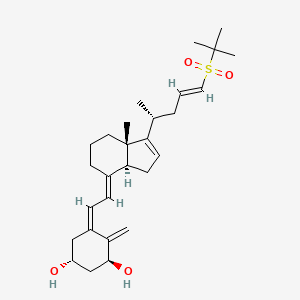

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does lupulone induce apoptosis in cancer cells?

A1: Lupulone demonstrates anticancer activity by triggering apoptosis through both extrinsic and intrinsic pathways. In SW480 colon cancer cells, lupulone activates TRAIL death receptors (DR4/DR5), initiating both the extrinsic pathway via caspase-8 activation and the intrinsic pathway by disrupting mitochondrial membrane potential and releasing cytochrome c, leading to caspase-9 and -3 activation []. In TRAIL-resistant SW620 metastatic colon cancer cells, lupulone restores TRAIL sensitivity and activates the extrinsic apoptotic pathway primarily through DR4/DR5 and the caspase-8/caspase-3 cascade [].

Q2: What role does p53 play in lupulone-induced apoptosis?

A2: Interestingly, lupulone's interaction with p53 differs between colon adenocarcinoma cells (SW480) and their derived metastatic cells (SW620) [, ]. In SW620 cells, lupulone upregulates p53 gene expression and promotes its nuclear cloistering, leading to activation of the TRAIL death receptor pathway and apoptosis. Conversely, in SW480 cells, lupulone causes p53 translocation to the cytoplasm, where it upregulates antiapoptotic proteins like Bcl-2 and Mcl-1, promoting cell survival.

Q3: Does lupulone affect other signaling pathways in cancer cells?

A3: Research shows that lupulone interacts with various signaling pathways:

- p38 MAPK: In SW620 cells, lupulone activates p38 MAPK, which is crucial for p53 and DR4/DR5 upregulation, ultimately contributing to apoptosis [].

- ERK and JNK: While lupulone activates ERK in SW480 cells, potentially contributing to cell survival mechanisms, JNK doesn't seem to play a significant role in lupulone-mediated apoptosis in these cells [].

- NF-κB: Lupulone activates NF-κB in SW620 cells, potentially promoting mitochondrial stabilization and influencing cell survival [].

Q4: Beyond apoptosis, what other mechanisms contribute to lupulone's anticancer activity?

A4: Studies suggest that lupulone also induces autophagy in prostate cancer cells []. This process, marked by increased LC3II formation, may play a dual role, acting as a protective mechanism against cell death or contributing to cell death depending on the cellular context. The interplay between apoptosis and autophagy in lupulone-treated cells requires further investigation.

Q5: How does lupulone exert its antimicrobial effects?

A5: Lupulone exhibits bacteriostatic activity, primarily against Gram-positive bacteria, attributed to its ionophore properties []. It disrupts the proton gradient across bacterial cell membranes, interfering with nutrient uptake and hindering bacterial growth []. Lupulone's efficacy against Clostridium perfringens in the chicken intestinal tract has been specifically investigated [, , ].

Q6: Does lupulone affect angiogenesis?

A6: Lupulone demonstrates antiangiogenic properties by inhibiting human umbilical vein endothelial cell (HUVEC) proliferation, chemotaxis, and the formation of capillary-like structures in vitro []. In vivo studies in mice confirmed its ability to reduce new blood vessel formation, highlighting its potential as a chemopreventive agent [].

Q7: What is the molecular formula and weight of lupulone?

A7: Lupulone (C26H38O4) has a molecular weight of 414.58 g/mol.

Q8: What spectroscopic data are available for lupulone?

A8: Lupulone's structure has been extensively characterized using various spectroscopic techniques, including:

- NMR Spectroscopy: NMR studies, including 1H, 13C{1H}, COSY, HSQC, and HMBC, have been crucial in elucidating lupulone's structure and tautomeric forms []. Notably, the first 2D INADEQUATE spectrum of lupulone provided comprehensive chemical shift assignments for all carbon atoms [].

- X-ray Crystallography: Single X-ray crystallographic data provided definitive evidence for the structure of lupulone's major tautomer in polar media [].

- UV-Vis Spectroscopy: UV-Vis spectroscopy is routinely employed for the detection and quantification of lupulone, often in conjunction with chromatographic techniques like HPLC [, , , , ].

Q9: What is known about lupulone's stability?

A9: Lupulone, like other hop bitter acids, is susceptible to oxidation, especially upon exposure to light, heat, and oxygen [, ]. This instability poses challenges for its storage and utilization.

Q10: What materials are compatible with lupulone?

A10: While specific material compatibility data for lupulone are limited in the provided research, its use in various formulations suggests compatibility with:

- Polymers: Lupulone has been investigated as a potential stabilizer for starch and guar polymers in drilling and fracturing fluids, suggesting compatibility with these materials [].

- Lipids: Lupulone has been successfully encapsulated in lecithin-based nanoliposomes, indicating compatibility with this lipid-based delivery system [].

Q11: What are the potential applications of lupulone?

A11: Lupulone's diverse biological activities make it a promising candidate for various applications, including:

- Cancer Therapy: Lupulone's ability to induce apoptosis and inhibit angiogenesis in vitro and in vivo makes it a potential candidate for cancer therapy [, , , , , , , , , , ].

- Antibacterial Agent: Lupulone's bacteriostatic activity, particularly against Gram-positive bacteria, makes it a potential alternative to conventional antibiotics, especially for gastrointestinal infections [, , , , ].

- Food Preservation: Lupulone's antimicrobial properties have led to its exploration as a natural preservative in the food industry [].

- Pharmaceutical Formulations: Encapsulation of lupulone in nanoliposomes demonstrates its potential for incorporation into pharmaceutical formulations to enhance its stability, solubility, and bioavailability [].

Q12: What strategies can be employed to improve lupulone's stability?

A12: Lupulone's susceptibility to oxidation necessitates strategies to enhance its stability. Potential approaches include:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-4-[(1E,3E,5E)-1-(1-ethylquinolin-1-ium-4-yl)-5-(1-ethylquinolin-4-ylidene)penta-1,3-dien-3-yl]quinolin-1-ium;dichloride](/img/structure/B1675436.png)